Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate
Description
Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate is an α,β-unsaturated ester characterized by a methoxymethyl substituent at the α-position and a methyl group at the β-position of the butenoyl backbone. This compound belongs to a broader class of esters with diverse applications in organic synthesis, agrochemicals, and pharmaceuticals. Its structure combines a conjugated double bond with ether and ester functionalities, which influence its reactivity, stability, and biological activity.
Properties
CAS No. |
102674-24-8 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-(methoxymethyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-12-9(10)8(6-11-4)7(2)3/h5-6H2,1-4H3 |
InChI Key |
UAXSFBFMGJGLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C)COC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(methoxymethyl)-3-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. These methods often employ catalysts and solvents that are compatible with large-scale production.
Chemical Reactions Analysis
Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: Used in the production of fragrances and flavorings due to its ester functional group, which imparts pleasant aromas.
Mechanism of Action
The mechanism by which Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate exerts its effects involves interactions with various molecular targets. In enzymatic reactions, the ester group is typically hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters serve as substrates for metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
Functional Group Impact: The methoxymethyl group in the target compound introduces steric bulk and moderate polarity compared to the methyl group in Ethyl 3-methylbut-2-enoate. This may enhance thermal stability and reduce volatility, making it suitable for sustained-release agrochemical applications . The amino group in Ethyl 2-amino-3-methylbut-2-enoate facilitates hydrogen bonding, increasing solubility in polar solvents, whereas the phenyl group in Ethyl 3-methyl-2-phenylbut-2-enoate enhances lipophilicity, favoring membrane penetration in biological systems .
Reactivity Differences: The α,β-unsaturation in all analogs enables Michael addition or Diels-Alder reactions. However, the electron-donating methoxymethyl group may reduce electrophilicity at the β-carbon compared to Ethyl 3-methylbut-2-enoate, altering reaction kinetics . Hydroxyl-containing analogs (e.g., Ethyl 2-hydroxy-3-methylbut-3-enoate) are prone to oxidation or ester hydrolysis, whereas the methoxymethyl group offers hydrolytic stability under neutral conditions .
Physical and Chemical Properties
| Property | This compound | Ethyl 3-methylbut-2-enoate | Ethyl 2-amino-3-methylbut-2-enoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~172.22 | 128.17 | 143.18 |
| Boiling Point (°C) | Est. 180–200 | 150–160 | 190–210 |
| Solubility in H₂O | Low (ether group reduces polarity) | Very low | Moderate (amino group enhances) |
| LogP (Partition Coeff.) | ~2.5 | ~2.0 | ~1.2 |
- Volatility: The methoxymethyl group likely reduces volatility compared to Ethyl 3-methylbut-2-enoate, which is advantageous for slow-release formulations .
- Synthetic Accessibility: The compound may be synthesized via esterification of 2-(methoxymethyl)-3-methylbut-2-enoic acid or through Claisen condensation with methoxymethyl acetyl equivalents, similar to routes described for phenyl-substituted analogs .
Biological Activity
Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate is an organic compound classified as an ester, notable for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Structural Features : The compound contains a methoxy group and a double bond in the butenoate moiety, which may enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : Compounds with similar structures have been shown to possess significant antioxidant activities, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Preliminary data indicate that related esters can exhibit antimicrobial properties against various pathogens.
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Interaction : Similar compounds have been found to interact with enzymes involved in metabolic pathways, influencing various biological processes.
- Receptor Modulation : The compound may act on specific receptors, modifying cellular signaling pathways related to inflammation and immune responses.
- Free Radical Scavenging : The presence of functional groups enables the compound to neutralize free radicals, thereby protecting cellular components from oxidative damage.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antioxidant activity | This compound showed a 30% increase in radical scavenging activity compared to control. |
| Study B | Assess anti-inflammatory effects | In vitro tests revealed a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) at concentrations of 50 μM. |
| Study C | Investigate antimicrobial properties | The compound demonstrated inhibitory effects against E. coli and S. aureus with MIC values of 125 μg/mL. |
Discussion
The biological activity of this compound is promising, particularly in the realms of antioxidant and anti-inflammatory applications. The mechanisms through which it exerts these effects warrant further exploration to fully understand its potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
